3-(6-Bromopyridin-3-yl)acrylic acid 3-(6-Bromopyridin-3-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 1035123-89-7
VCID: VC7832185
InChI: InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+
SMILES: C1=CC(=NC=C1C=CC(=O)O)Br
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04

3-(6-Bromopyridin-3-yl)acrylic acid

CAS No.: 1035123-89-7

Cat. No.: VC7832185

Molecular Formula: C8H6BrNO2

Molecular Weight: 228.04

* For research use only. Not for human or veterinary use.

3-(6-Bromopyridin-3-yl)acrylic acid - 1035123-89-7

Specification

CAS No. 1035123-89-7
Molecular Formula C8H6BrNO2
Molecular Weight 228.04
IUPAC Name (E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+
Standard InChI Key MZIMKUQFGDVIID-DUXPYHPUSA-N
Isomeric SMILES C1=CC(=NC=C1/C=C/C(=O)O)Br
SMILES C1=CC(=NC=C1C=CC(=O)O)Br
Canonical SMILES C1=CC(=NC=C1C=CC(=O)O)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(6-Bromopyridin-3-yl)acrylic acid, also known by its IUPAC name 3-(6-bromopyridin-3-yl)prop-2-enoic acid, has the following key identifiers:

  • Molecular Formula: C₈H₆BrNO₂

  • Molecular Weight: 228.04 g/mol

  • CAS Registry Number: 1035123-89-7

  • SMILES Notation: BrC1=NC=C(C=C1)C=CC(=O)O

  • InChI Key: MZIMKUQFGDVIID-UHFFFAOYSA-N

The compound’s structure consists of a pyridine ring substituted with a bromine atom at the 6-position and an acrylic acid group (-CH₂CH₂COOH) at the 3-position. The trans (E) configuration of the double bond in the acrylic acid moiety is stabilized by conjugation with the pyridine ring .

Spectroscopic Data

Synthesis and Preparation

Palladium-Catalyzed Coupling Reactions

A common route to 3-(6-bromopyridin-3-yl)acrylic acid involves palladium-catalyzed cross-coupling. For instance, 2-amino-5-bromopyridine undergoes Heck-type coupling with acrylic acid in the presence of PdCl₂ and Na₂CO₃ . Although the cited procedure yields the aminopyridine derivative, substituting the amine group with bromine suggests analogous conditions could synthesize the target compound.

Representative Reaction Pathway:

5-Bromo-2-substituted-pyridine+Acrylic AcidPdCl2,Base3-(6-Bromopyridin-3-yl)acrylic Acid\text{5-Bromo-2-substituted-pyridine} + \text{Acrylic Acid} \xrightarrow{\text{PdCl}_2, \text{Base}} \text{3-(6-Bromopyridin-3-yl)acrylic Acid}

Hydrolysis of Ester Precursors

Another approach involves hydrolyzing ester-protected intermediates. For example, benzyl (E)-3-(6-bromopyridin-3-yl)acrylate can be treated with NaOH in methanol-water to yield the free acid . This method avoids side reactions associated with direct coupling and provides higher purity.

Experimental Conditions:

  • Reagents: 1.0 N NaOH, methanol, water

  • Temperature: Reflux

  • Yield: ~72% (based on analogous reactions)

Physicochemical Properties

Thermal and Spectral Characteristics

Thermogravimetric analysis (TGA) of similar bromopyridines reveals decomposition temperatures above 200°C, suggesting reasonable thermal stability. The acrylic acid group’s carboxylic proton is expected to appear as a broad singlet near δ 12–13 in the ¹H NMR spectrum, while the α,β-unsaturated system shows coupling constants (J ≈ 15–16 Hz) indicative of trans configuration .

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The bromine atom at the pyridine’s 6-position is susceptible to nucleophilic substitution. For example, reaction with amines or thiols under basic conditions can yield aminopyridine or thioether derivatives, respectively. These products are valuable intermediates in drug discovery .

Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) to introduce aryl or heteroaryl groups. This reactivity is exploited in synthesizing bipyridine ligands or kinase inhibitors.

Example Suzuki Coupling:

3-(6-Bromopyridin-3-yl)acrylic Acid+Arylboronic AcidPd(PPh3)43-(6-Arylpyridin-3-yl)acrylic Acid\text{3-(6-Bromopyridin-3-yl)acrylic Acid} + \text{Arylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-(6-Arylpyridin-3-yl)acrylic Acid}

Conjugation via the Acrylic Acid Moiety

The α,β-unsaturated carboxylic acid participates in Michael additions or forms amides and esters. These reactions are pivotal in peptide mimetics and polymer chemistry.

Research Findings and Biological Activity

Role in Material Science

The compound’s conjugated system makes it a candidate for organic semiconductors or fluorescent probes. Its ability to coordinate metal ions (e.g., Pd, Cu) also supports applications in catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator